N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves the following steps:
Preparation of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-ylamine: This intermediate can be synthesized through the cyclization of 4-bromobenzohydrazide with thionyl chloride.
Coupling Reaction: The intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Reduction: Reduction reactions may be employed to modify the compound's structure, such as reducing the bromine atom.
Substitution: Substitution reactions can occur at various positions on the thiadiazole ring, allowing for structural modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Reduced forms of the compound, such as those lacking the bromine atom.
Substitution: Substituted derivatives with different functional groups at specific positions.
Scientific Research Applications
Chemistry: N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological research and pharmaceutical applications.
Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties, suggesting its potential use in medical treatments.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Uniqueness: N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, methoxy, and nitro analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCNLBNHIYVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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